6-Azidoimidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azidoimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of an azido group (-N3) attached to the imidazo[1,2-b]pyridazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azidoimidazo[1,2-b]pyridazine typically involves the functionalization of the imidazo[1,2-b]pyridazine core. One common method includes the reaction of 3-amino-6-bromopyridazine with an azidation reagent under controlled conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the azidation process.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions. The use of lanthanide Lewis acids as catalysts has been reported to improve the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Azidoimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) and solvents like DMF.
Reduction: Hydrogen gas (H2) and catalysts like Pd/C.
Cycloaddition: Alkynes and copper(I) catalysts.
Major Products:
Substitution: Various substituted imidazo[1,2-b]pyridazines.
Reduction: 6-Aminoimidazo[1,2-b]pyridazine.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Azidoimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Azidoimidazo[1,2-b]pyridazine is primarily based on its ability to interact with biological targets through its azido group. The azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules. This property is particularly useful in the development of targeted therapies and diagnostic tools . The compound can inhibit specific enzymes by binding
Eigenschaften
CAS-Nummer |
13526-73-3 |
---|---|
Molekularformel |
C6H4N6 |
Molekulargewicht |
160.14 g/mol |
IUPAC-Name |
6-azidoimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H4N6/c7-11-9-5-1-2-6-8-3-4-12(6)10-5/h1-4H |
InChI-Schlüssel |
MKMFITXINSVUPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN2N=C1N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.